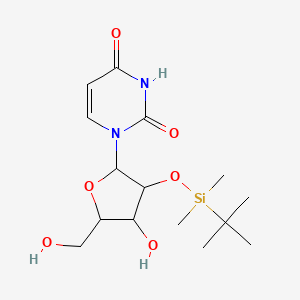

2'-o-Tert-butyldimethylsilyluridine

Description

Historical Trajectory of Ribonucleic Acid Chemical Synthesis Methodologies

The history of nucleic acid chemistry is rich with milestones that have paved the way for modern automated synthesis. Early work in the mid-20th century laid the foundation for understanding the structure and reactivity of RNA. The discovery of RNA's diverse functions, from its role as a messenger (mRNA) to its catalytic activity as a ribozyme, fueled the demand for synthetic RNA. wikipedia.org Initial attempts at oligoribonucleotide synthesis were conducted in solution and were laborious, time-consuming, and limited to very short sequences.

A major breakthrough came with the development of solid-phase synthesis, a technique where the growing oligonucleotide chain is attached to a solid support, simplifying the purification process after each reaction cycle. portlandpress.com This was further revolutionized by the introduction of phosphoramidite (B1245037) chemistry in the 1980s, which remains the gold standard for both DNA and RNA synthesis today. portlandpress.comresearchgate.netnih.govmdpi.com This method involves the sequential addition of nucleotide monomers, called phosphoramidites, to the growing chain.

Foundational Challenges in Regioselective Oligoribonucleotide Assembly

The chemical synthesis of RNA presents a significant challenge not encountered in DNA synthesis: the presence of the 2'-hydroxyl group on the ribose sugar. This seemingly minor difference has profound implications for the synthesis strategy. The 2'- and 3'-hydroxyl groups are vicinal diols, and their similar reactivity makes it difficult to achieve regioselective modification at the desired 3'-position for chain elongation.

Unprotected 2'-hydroxyl groups can lead to several undesirable side reactions, including:

Phosphodiester bond cleavage: The 2'-hydroxyl can act as a nucleophile and attack the adjacent internucleotide phosphate (B84403) linkage, leading to chain degradation, particularly under basic conditions used during deprotection steps. idtdna.com

Phosphodiester bond migration: The initial 3'-5' phosphodiester linkage can migrate to a more stable 2'-5' linkage, resulting in a branched or isomeric oligonucleotide that is biologically inactive. portlandpress.com

Side reactions during phosphoramidite activation: The 2'-hydroxyl can compete with the 5'-hydroxyl for reaction with the activated phosphoramidite, leading to chain branching.

Therefore, the selective protection of the 2'-hydroxyl group is a critical and non-negotiable step in successful oligoribonucleotide synthesis.

Mechanistic Significance of 2'-Hydroxyl Protection in Ribonucleosides

The mechanistic significance of 2'-hydroxyl protection lies in its ability to prevent the unwanted nucleophilic participation of this group during the various steps of the synthesis cycle. By converting the reactive hydroxyl into a stable ether or silyl (B83357) ether, its nucleophilicity is effectively masked.

During the phosphoramidite coupling step, the 5'-hydroxyl of the growing oligonucleotide chain is the intended nucleophile to attack the activated phosphoramidite monomer. Without 2'-protection, the 2'-hydroxyl would compete in this reaction, leading to the formation of branched oligonucleotides.

Furthermore, during the final deprotection steps, where base and phosphate protecting groups are removed under basic conditions (e.g., with aqueous ammonia (B1221849) or methylamine), the presence of a free 2'-hydroxyl would lead to rapid cleavage of the phosphodiester backbone via a transesterification mechanism. umich.edu The 2'-hydroxyl attacks the adjacent phosphorus atom, forming a transient 2',3'-cyclic phosphodiester intermediate, which then hydrolyzes to a mixture of 2'- and 3'-phosphates, ultimately cleaving the RNA chain. umich.edu A stable 2'-protecting group prevents this intramolecular degradation pathway, ensuring the integrity of the final oligoribonucleotide product.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZFVZTNUOLCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 O Tert Butyldimethylsilyluridine Monomers

Regioselective Silylation Protocols for Uridine (B1682114) Derivatives

The selective protection of the 2'-hydroxyl group in the presence of the 3'- and 5'-hydroxyl groups is a significant chemical challenge due to their similar reactivity.

Direct silylation of uridine with tert-butyldimethylsilyl chloride (TBDMSCl) is a common approach, though it can yield a mixture of mono-, di-, and tri-silylated products. mdpi.com Optimization of reaction conditions is therefore critical to maximize the yield of the desired 2'-O-silylated isomer. Key factors that influence the reaction include the choice of base, solvent, temperature, and the stoichiometry of the reagents. numberanalytics.comnih.gov

Initial methods often employed reagents like imidazole (B134444) as a base in solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), but these sometimes resulted in low yields and long reaction times. mdpi.com More recent developments have focused on greener and more efficient protocols. For instance, a solvent-free, microwave-assisted method using 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) as the base and potassium nitrate (B79036) as a catalyst has been shown to produce high yields of the trisilylated uridine derivative in a significantly shorter time. mdpi.com

The optimization process often involves a systematic variation of parameters. Experimental design methodologies, such as response surface methodology, can be employed to efficiently identify the optimal conditions by evaluating multiple factors and their interactions. numberanalytics.com

| Parameter | Condition | Effect on Silylation | Reference |

| Silylating Agent | tert-butyldimethylsilyl chloride (TBDMSCl) | Provides the TBDMS protecting group. | mdpi.com |

| Base | Imidazole, DBU | Activates the hydroxyl groups for silylation. | mdpi.com |

| Solvent | DMF, Pyridine, Acetonitrile | Influences reaction rate and selectivity. acs.org | mdpi.comacs.org |

| Catalyst | DMAP, Iodine | Can accelerate the reaction. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Temperature | Varies (e.g., 75°C, microwave) | Affects reaction kinetics and product distribution. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

Achieving high regioselectivity for the 2'-hydroxyl group over the 3'- and 5'-hydroxyls is a primary objective. While direct silylation can be challenging, alternative strategies have been developed to ensure high isomer purity. One such method involves the use of a temporary protecting group for the 3'- and 5'-hydroxyls. For example, a di-tert-butylsilylene group can be used to simultaneously protect the 3'- and 5'-hydroxyls, leaving the 2'-hydroxyl free for subsequent silylation with TBDMSCl. nih.gov This method provides the desired 2'-O-TBDMS-uridine in high yield after removal of the cyclic silyl (B83357) protecting group. nih.gov

The stereochemistry of the resulting oligonucleotide is crucial for its biological function. nih.gov While the focus here is on the monomer, the purity of the 2'-O-silylated isomer directly impacts the integrity of the final RNA polymer.

Multi-Step Pathways to 2'-O-Tert-butyldimethylsilyluridine Phosphoramidite (B1245037) Building Blocks

Once this compound is obtained, it must be converted into a phosphoramidite building block for use in automated RNA synthesis. This involves a series of reactions:

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMTr) group. This is achieved by reacting the 2'-O-silylated uridine with dimethoxytrityl chloride (DMTrCl). acs.org

Phosphitylation: The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. A common reagent for this step is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net This reaction results in the formation of the desired 5'-O-DMTr-2'-O-TBDMS-uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. umich.edu

These phosphoramidite monomers are then used in solid-phase synthesis, where they are activated by a weak acid, such as 5-benzylmercapto-1H-tetrazole or 4,5-dicyanoimidazole (B129182), to couple with the free 5'-hydroxyl of the growing RNA chain. researchgate.netumich.edu The use of the tert-butyldimethylsilyl group as a temporary protecting group for the 2'-hydroxyl is compatible with standard solid-phase synthesis protocols. nih.gov

Reaction Condition Parameters and Catalytic Systems in Monomer Preparation

The efficiency of each step in the synthesis of the 2'-O-TBDMS-uridine phosphoramidite is highly dependent on the reaction conditions.

For the initial silylation, the choice of base and solvent is critical. Lewis basic solvents like DMF can significantly accelerate the reaction compared to nonpolar solvents like dichloromethane. acs.org Catalysts such as 4-N,N-dimethylaminopyridine (DMAP) or iodine can also enhance the reaction rate, particularly in less polar solvents. acs.orgresearchgate.net For instance, the use of iodine in the presence of N-methylimidazole has been shown to be an efficient system for the silylation of alcohols. researchgate.net Mechanochemical methods, such as ball milling, have also been explored for the persilylation of ribonucleosides, offering a solvent-free alternative. beilstein-journals.org

In the subsequent phosphitylation step, the choice of activator is important for achieving high coupling efficiency. Activators like 5-ethylthio-1H-tetrazole (SET), 4,5-dicyanoimidazole (DCI), and 1H-tetrazole are commonly used. umich.edu The acidity of the activator can influence the reaction, with less acidic activators sometimes being preferred for larger-scale syntheses to prevent detritylation of the incoming phosphoramidite. umich.edu

| Reaction Step | Reagents | Catalyst/Activator | Solvent | Reference |

| Silylation | Uridine, TBDMSCl | Imidazole, DBU, DMAP, Iodine | DMF, Pyridine, Acetonitrile | mdpi.comacs.orgresearchgate.net |

| 5'-Protection | 2'-O-TBDMS-uridine, DMTrCl | Pyridine | Pyridine | acs.org |

| Phosphitylation | 5'-O-DMTr-2'-O-TBDMS-uridine, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | DCI, SET, 1H-Tetrazole | Acetonitrile | acs.orgumich.edu |

Spectroscopic and Chromatographic Methods for Monomer Characterization and Purity Assessment

Ensuring the purity and correct structure of the synthesized this compound monomer is paramount for successful RNA synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of the silylated uridine. nih.gov The chemical shifts of the protons and carbons in the ribose sugar and the base can be used to verify the position of the TBDMS group. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can provide further confirmation of the connectivity. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. nih.gov This is a crucial step in verifying the identity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final phosphoramidite monomer. nih.gov Ion-pair reversed-phase (IP-RP) HPLC and ion-exchange (IEX) HPLC are commonly used methods for analyzing oligonucleotides and their building blocks. nih.gov These techniques can separate the desired product from any unreacted starting materials, byproducts, or isomers. helixchrom.com The purity is typically determined by integrating the peak area of the main product relative to the total peak area in the chromatogram. nih.gov

| Technique | Purpose | Reference |

| 1H and 13C NMR | Structural elucidation and confirmation of silylation site. | nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | nih.gov |

| HPLC (IP-RP, IEX) | Purity assessment and separation of isomers. | nih.gov |

Application within Automated Phosphoramidite Synthesis Cycles

The use of 2'-O-tert-butyldimethylsilyl (TBDMS) protected ribonucleoside phosphoramidites is a well-established method in automated solid-phase RNA synthesis. nih.govnih.gov This approach involves the sequential coupling of these building blocks to a growing oligonucleotide chain attached to a solid support. nih.gov The synthesis cycle is similar to that of DNA synthesis, but with key modifications to accommodate the unique properties of the 2'-O-TBDMS group. atdbio.com

The steric bulk of the TBDMS group presents a notable challenge, leading to slower coupling kinetics and potentially lower coupling efficiencies compared to DNA synthesis or RNA synthesis with less bulky 2'-protecting groups. nih.govglenresearch.com While standard DNA phosphoramidite couplings are very rapid, coupling times for 2'-O-TBDMS ribonucleoside phosphoramidites are typically extended, often up to 6-15 minutes, to achieve satisfactory yields. atdbio.comglenresearch.com Despite these longer reaction times, coupling efficiencies greater than 98-99% can be routinely achieved under optimized conditions. nih.govresearchgate.net

| 2'-Protecting Group | Average Coupling Efficiency (%) | Extrapolated Purity for a 100mer (%) |

|---|---|---|

| TBDMS | ~98.5 | 27 |

| TOM | ~99.0 | 33 |

The selection of an appropriate activator is critical for maximizing coupling yields and minimizing reaction times when using 2'-O-TBDMS phosphoramidites. glenresearch.comgoogle.com The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. researchgate.net

Several activators have been shown to be effective in RNA synthesis:

1H-Tetrazole: While historically used, it often requires longer coupling times (10-15 minutes) for 2'-O-TBDMS monomers. glenresearch.com

5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic than 1H-tetrazole and has been shown to be a more effective activator for 2'-O-TBDMS phosphoramidites, allowing for high coupling efficiencies with reaction times of 5-15 minutes. researchgate.netumich.edu

5-Benzylthio-1H-tetrazole (BTT) or 5-(Benzylmercapto)-1H-tetrazole: BTT is a superior activator for 2'-O-TBDMS phosphoramidites, enabling coupling times to be reduced to as little as 3 minutes while achieving coupling yields greater than 99%. glenresearch.comresearchgate.net It is considered an ideal activator for RNA synthesis. glenresearch.com

4,5-Dicyanoimidazole (DCI): DCI is less acidic than tetrazole-based activators but is highly nucleophilic and very soluble in acetonitrile. glenresearch.comoup.com It can significantly accelerate the coupling of sterically hindered phosphoramidites like 2'-TBDMS-protected riboguanosine, reducing the time to complete coupling from over 25 minutes to 10 minutes in some cases. oup.com

| Activator | Typical Concentration | Typical Coupling Time | Coupling Yield |

|---|---|---|---|

| 1H-Tetrazole | 0.45 M | 10-15 min | Good |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.5 M | 5-15 min | High |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | ~3 min | >99% |

| 4,5-Dicyanoimidazole (DCI) | 1.0 M | Reduced times (e.g., 10 min for rG) | High |

Chemical Stability of the 2'-O-Tert-butyldimethylsilyl Group during Oligomer Elongation

A crucial property of the 2'-O-TBDMS group is its stability throughout the repeated cycles of the solid-phase synthesis protocol, which involve both acidic and oxidative conditions. glenresearch.comnih.gov

The 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT) group. glenresearch.com The removal of the DMT group at the beginning of each synthesis cycle is accomplished with a dilute organic acid. The 2'-O-TBDMS group exhibits sufficient stability under these weak acidic conditions to remain largely intact. nih.govresearchgate.net However, the TBDMS group is not completely impervious to acid, and some loss can occur, particularly with prolonged or repeated acid exposure during the synthesis of long oligoribonucleotides. atdbio.comresearchgate.net

Following the coupling step, any unreacted 5'-hydroxyl groups are "capped" to prevent the formation of deletion sequences. This is typically achieved using acetic anhydride (B1165640) or a more sterically hindered anhydride like tert-butylphenoxyacetic anhydride. atdbio.comacs.org Subsequently, the newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester, usually with an iodine solution. nih.gov The 2'-O-TBDMS group is stable to these capping and oxidation reagents, demonstrating its orthogonality with these steps in the synthesis cycle. nih.gov

Conclusion

The chemical synthesis of oligoribonucleotides is a testament to the ingenuity of chemists in overcoming significant synthetic challenges. The presence of the 2'-hydroxyl group in RNA necessitates a carefully orchestrated strategy of protection and deprotection to ensure the fidelity of the final product. The development and refinement of 2'-hydroxyl protecting groups have been central to this endeavor. 2'-o-Tert-butyldimethylsilyluridine, with its robust stability during synthesis and its clean removal post-synthesis, has proven to be an indispensable tool in the phosphoramidite-based assembly of RNA. Its widespread use has been a critical enabler for fundamental research in RNA biology and for the burgeoning field of RNA-based therapeutics, underscoring the profound impact of this specific chemical compound on modern science.

Comparative Assessment of 2 O Tert Butyldimethylsilyl with Alternative 2 Hydroxyl Protecting Groups in Rna Synthesis

Comparison with Other Silyl-Based Protecting Groups

Silyl (B83357) ethers are widely used for protecting hydroxyl groups due to their ease of introduction, stability, and selective removal under specific conditions. While TBDMS is the most common, other silyl-based groups have been introduced to improve the efficiency of RNA synthesis.

Triisopropylsilyloxymethyl (TOM) and Related Derivatives

The Triisopropylsilyloxymethyl (TOM) protecting group represents a significant advancement in silyl-based protection strategies for RNA synthesis. researchgate.netglenresearch.com A key advantage of the TOM group is its reduced steric hindrance compared to the TBDMS group. glenresearch.com This allows for faster and more efficient coupling reactions, with coupling times as short as 2.5 minutes achieving over 99% efficiency. umich.edu In contrast, TBDMS-protected monomers often require longer coupling times, sometimes exceeding 10 minutes, to achieve comparable efficiencies. nih.gov

Another critical advantage of the TOM group is its stability against 2' to 3' migration during the basic conditions of synthesis and deprotection, a known issue with the TBDMS group that can lead to the formation of non-biological 2'-5' linkages. glenresearch.com Deprotection of the TOM group is typically achieved using a two-step process involving methylamine (B109427) for the removal of base and phosphate (B84403) protecting groups, followed by a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) to cleave the 2'-O-TOM group. umich.edu

| Protecting Group | Typical Coupling Time | Coupling Efficiency | Key Advantages over TBDMS |

| TBDMS | >10 minutes | >98% | Well-established, commercially available. |

| TOM | 2.5 - 3.5 minutes | >99% | Reduced steric hindrance, faster coupling, no 2' to 3' migration. glenresearch.comumich.edu |

Di-tert-butylsilylene (DTBS) Protection Strategies

Analysis Against Acetal-Based and Other Non-Silyl Protecting Groups

To overcome some of the challenges posed by silyl-based protecting groups, such as the use of fluoride for deprotection which can be harsh on other modifications, various non-silyl protecting groups have been developed. These are often based on acetal (B89532) or other acid- or base-labile functionalities.

1-(2-Fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) Chemistry

The 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) group is an acetal-based protecting group that offers an alternative to silyl ethers. nih.gov A significant advantage of the Fpmp group is its stability throughout the standard phosphoramidite (B1245037) synthesis cycle, followed by its removal under mild acidic conditions (typically pH 2-3). nih.govglenresearch.com This orthogonality allows for the deprotection of the 2'-hydroxyl without affecting other acid- or base-labile groups on the oligonucleotide.

In a comparative study using the H-phosphonate approach, syntheses using the TBDMS group were found to be the most successful. nih.gov The acetal derivatives, including Fpmp, were reported to be less successful due to some cleavage of the internucleotidic H-phosphonate functions during the removal of the 5'-O-dimethoxytrityl (DMT) group. nih.gov However, for the more common phosphoramidite chemistry, Fpmp has been successfully used. The final deprotection of Fpmp is performed as a separate step after the removal of base and phosphate protecting groups. nih.gov

| Protecting Group | Deprotection Condition | Key Advantages over TBDMS |

| TBDMS | Fluoride source (e.g., TBAF, TEA·3HF) | Well-established, high yields in many cases. |

| Fpmp | Mild acidic conditions (pH 2-3) | Orthogonal deprotection, avoids fluoride reagents. nih.govglenresearch.com |

2'-Acetoxyethyl Orthoester (2'-ACE) Methodology

The 2'-Acetoxyethyl Orthoester (2'-ACE) chemistry represents a significant departure from silyl-based protection. This methodology utilizes an acid-labile orthoester to protect the 2'-hydroxyl group. A key feature of the 2'-ACE strategy is that it often involves the use of a silyl protecting group for the 5'-hydroxyl, which is removed at each cycle. The 2'-ACE group itself is stable throughout the synthesis and is removed at the end under mild acidic conditions (e.g., pH 3.8 at 60 °C for 30 minutes).

Proponents of the 2'-ACE chemistry claim several advantages over traditional TBDMS-based methods, including faster coupling rates, higher yields, and greater purity, particularly for the synthesis of long RNA sequences (over 40 nucleotides). The resulting 2'-ACE protected oligonucleotides are also water-soluble and resistant to nuclease degradation.

Thiomorpholine-4-carbothioate (TC) and Pivaloyloxymethylene (PivOM) Groups

The Thiomorpholine-4-carbothioate (TC) group is a base-labile protecting group that offers a streamlined deprotection process. Unlike TBDMS and other silyl groups that require a separate fluoride treatment for removal, the TC group can be removed along with the standard base and phosphate protecting groups in a single step using neat ethylenediamine. This simplification of the deprotection workflow is a significant advantage. It is also reported that the 2'-TC group introduces less steric hindrance than the 2'-TBDMS group, leading to high coupling efficiencies and suitability for the synthesis of long RNA oligomers.

| Protecting Group | Deprotection Condition | Key Advantages over TBDMS |

| TC | Single step with ethylenediamine | Simplified one-step deprotection, less steric hindrance. |

| PivOM | Standard basic conditions | Simplified deprotection similar to DNA synthesis, potentially faster coupling. nih.govnih.gov |

Influence of Protecting Group Steric Bulk on Coupling Efficiency and Synthetic Fidelity

The steric hindrance presented by the 2'-hydroxyl protecting group is a pivotal factor that directly influences the kinetics and efficiency of the phosphoramidite coupling step in solid-phase RNA synthesis. The tert-butyldimethylsilyl (TBDMS) group, while widely adopted, is known for its significant steric bulk, which poses challenges to achieving rapid and high-yield coupling reactions. atdbio.com

The assembly of RNA sequences using 2'-O-TBDMS protected monomers requires longer coupling times compared to standard DNA synthesis. atdbio.com To achieve coupling efficiencies greater than 98%, reaction times of over 10 minutes are often necessary. researchgate.net This is a direct consequence of the steric clash between the bulky TBDMS group on the incoming ribonucleoside phosphoramidite and the growing oligonucleotide chain on the solid support. This hindrance can impede the approach of the phosphoramidite to the 5'-hydroxyl group, slowing down the formation of the phosphite (B83602) triester linkage. atdbio.com In a comparative study, 2'-O-TBDMS phosphoramidites demonstrated the lowest coupling efficiency when evaluated against deoxynucleoside, 2'-O-methyl, and 2'-O-tetrahydropyranyl (THP) derivatives. diva-portal.org

To mitigate the slow coupling kinetics associated with the TBDMS group, more potent activators are employed. While 1H-tetrazole is a standard activator in DNA synthesis, its use with sterically hindered 2'-O-TBDMS protected phosphoramidites is less effective. kulturkaufhaus.de Consequently, more acidic and powerful activators such as 5-ethylthio-1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), and particularly 5-benzylmercapto-1H-tetrazole (BMT) are strongly preferred. researchgate.netkulturkaufhaus.de BMT, for instance, enables fast and highly efficient coupling, helping to overcome the steric limitations of the TBDMS group. kulturkaufhaus.de, nih.gov, springernature.com

Alternative protecting groups with reduced steric bulk have been developed to address the shortcomings of TBDMS. The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) group, for example, incorporates a spacer between the ribose 2'-position and the silyl group, which effectively minimizes steric hindrance during the coupling step. atdbio.com This structural modification leads to significantly improved coupling kinetics. Syntheses using TOM-phosphoramidites can achieve coupling yields of 99% with a much shorter coupling time of just 2.5 minutes. umich.edu

The following table provides a comparative overview of coupling parameters for different 2'-hydroxyl protecting groups.

| Protecting Group | Steric Bulk | Typical Coupling Time | Typical Coupling Efficiency (%) | Activator |

| TBDMS | High | > 10 minutes | >98% | 5-Benzylmercapto-1H-tetrazole (BMT) |

| TOM | Low | 2.5 minutes | ~99% | 5-Ethylthio-1H-tetrazole |

Data compiled from multiple sources. researchgate.net, umich.edu, atdbio.com

Relative Advantages and Limitations in Oligoribonucleotide Synthesis Scale and Purity

The choice of a 2'-hydroxyl protecting group significantly impacts the scalability of oligoribonucleotide synthesis and the purity of the final product. While 2'-O-TBDMS has been a cornerstone of RNA synthesis for years, its limitations become more pronounced as the length of the target oligonucleotide and the scale of the synthesis increase. nih.gov, glenresearch.com

Advantages of 2'-O-TBDMS:

Well-Established Chemistry : As one of the earliest and most widely used 2'-hydroxyl protecting groups, the TBDMS chemistry is thoroughly documented and understood. nih.gov A vast body of literature exists describing optimized protocols for its use in solid-phase synthesis. kulturkaufhaus.de, nih.gov, researchgate.net

Commercial Availability : Phosphoramidites protected with TBDMS are commercially available from numerous suppliers, making them readily accessible for routine RNA synthesis. nih.gov

Limitations of 2'-O-TBDMS:

Deprotection Challenges and Purity : A primary drawback of the TBDMS group is its partial lability under the basic conditions typically used for removing nucleobase and phosphate protecting groups. glenresearch.com, diva-portal.org Standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) can cause premature cleavage of the TBDMS group, exposing the 2'-hydroxyl, which in turn can lead to phosphodiester bond cleavage and degradation of the RNA chain. glenresearch.com To circumvent this, milder deprotection protocols using mixtures like ammonium hydroxide/ethanol or anhydrous methylamine are required, which can still be insufficient to prevent some level of degradation. glenresearch.com, umich.edu This side reaction reduces the purity of the crude product, necessitating complex purification procedures, often involving a combination of anion-exchange and reversed-phase high-performance liquid chromatography (HPLC). kulturkaufhaus.de, nih.gov

Synthesis of Long Oligonucleotides : The cumulative effect of suboptimal coupling efficiencies becomes a major barrier in the synthesis of long oligonucleotides. glenresearch.com While the TBDMS method is effective for shorter sequences (e.g., up to 20-mers), its utility for producing longer RNAs is limited. nih.gov, nih.gov, oup.com The repeated exposure to synthesis cycle reagents can lead to an accumulation of failure sequences. In a comparative synthesis of a 55-mer, the TBDMS method yielded a crude product with substantial amounts of shorter impurities, whereas the 2'-O-2-cyanoethoxymethyl (CEM) protecting group produced a much cleaner product profile. nih.gov

Scalability : For large-scale synthesis (>500 µmol), the extended coupling times required for TBDMS-protected monomers become a significant bottleneck. umich.edu Furthermore, the use of highly acidic activators to drive the coupling reaction can cause premature detritylation of the incoming phosphoramidite, an issue that is exacerbated during the longer coupling windows needed at a larger scale. umich.edu This necessitates the use of less acidic, albeit still potent, activators like DCI to maintain fidelity. umich.edu

The following table summarizes the relative advantages and limitations of TBDMS in the context of synthesis scale and product purity.

| Feature | 2'-O-TBDMS | Alternative Groups (e.g., TOM, CEM) |

| Synthesis of Long Oligos (>50 nt) | Challenging; lower yields and purity due to cumulative coupling inefficiency. nih.gov, nih.gov | More efficient; enables synthesis of very long oligomers (>100 nt) with higher purity. nih.gov, umich.edu |

| Crude Product Purity | Often contains significant truncated sequences and degradation byproducts. nih.gov, glenresearch.com | Higher proportion of full-length product. nih.gov |

| Deprotection Conditions | Requires mild, carefully optimized conditions to prevent chain cleavage. glenresearch.com, diva-portal.org | Deprotection is often cleaner and more straightforward. umich.edu |

| Purification | Frequently requires multiple, complex HPLC steps. kulturkaufhaus.de, nih.gov | Purification can be simpler due to higher initial purity. |

| Large-Scale Synthesis | Extended coupling times and potential for side reactions pose challenges. umich.edu | More amenable due to faster coupling and higher efficiency. umich.edu |

Chemical Deprotection of 2 O Tert Butyldimethylsilyl Group from Synthetic Oligoribonucleotides

Fluoride-Catalyzed Cleavage Mechanisms and Reagent Systems

The removal of the TBDMS group is predominantly achieved through fluoride-catalyzed cleavage. atdbio.comnih.gov The fluoride (B91410) ion acts as a potent nucleophile that attacks the silicon atom of the silyl (B83357) ether, leading to the cleavage of the silicon-oxygen bond and the liberation of the free 2'-hydroxyl group. The choice of the fluoride source and the reaction conditions are paramount to achieving complete and specific deprotection without compromising the integrity of the newly synthesized RNA molecule.

Protocols Employing Tetrabutylammonium (B224687) Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) has been the conventional reagent for the removal of TBDMS protecting groups. chemicalbook.comoup.comchemicalbook.com A typical protocol involves treating the protected oligoribonucleotide with a 1.0 M solution of TBAF in THF. nih.govumich.edu The reaction is often carried out at room temperature for an extended period, sometimes up to 24 hours, to ensure complete desilylation. umich.edu

However, the efficacy of TBAF is highly sensitive to the presence of moisture. oup.com Water can compete with the fluoride ion, reducing the rate and completeness of the deprotection. oup.com This has led to inconsistent results, particularly with longer RNA sequences. chemicalbook.comoup.com To mitigate this issue, rigorous drying of the TBAF reagent, for instance by lyophilization from dioxane, is often necessary to achieve reliable deprotection. oup.com Even with these precautions, the workup to remove residual TBAF and its byproducts can be challenging, especially for polar RNA molecules, sometimes necessitating an aqueous extraction that can lead to product loss. orgsyn.orgnih.gov

| Step | Description | Conditions | Reference |

|---|---|---|---|

| 1 | Dissolution | Dissolve the dried, protected RNA in THF. | umich.edu |

| 2 | Deprotection | Add 1.0 M TBAF in THF. | nih.govumich.edu |

| 3 | Incubation | React at room temperature for up to 24 hours. | umich.edu |

| 4 | Quenching | Quench the reaction with a suitable buffer, such as 50 mM TEAB. | umich.edu |

Optimization with Triethylamine (B128534) Trihydrofluoride (TEA·3HF) and Aqueous Methylamine (B109427) Systems

To overcome the limitations of TBAF, triethylamine trihydrofluoride (TEA·3HF) has emerged as a more efficient and reliable desilylating agent. chemicalbook.comoup.comguidechem.com Neat TEA·3HF has been shown to deprotect 2'-O-TBDMS groups much faster than the standard TBAF solution, often within an hour. chemicalbook.comguidechem.com A significant advantage of TEA·3HF is its relative insensitivity to moisture, ensuring more consistent and reproducible results without the need for stringent anhydrous conditions. chemicalbook.comguidechem.com Even in the presence of added water, TEA·3HF maintains its high deprotection efficiency. chemicalbook.comguidechem.com

| Parameter | TBAF | TEA·3HF | Reference |

|---|---|---|---|

| Reagent | Tetrabutylammonium fluoride | Triethylamine trihydrofluoride | chemicalbook.comoup.com |

| Solvent | Tetrahydrofuran (THF) | Neat or in NMP/TEA mixture | chemicalbook.comumich.edu |

| Reaction Time | Up to 24 hours | ~1-2.5 hours | chemicalbook.comumich.edu |

| Sensitivity to Moisture | High | Low | oup.comguidechem.com |

| Workup | Can be tedious | Simpler, often allows direct precipitation | oup.comumich.edu |

Development of Orthogonal Deprotection Strategies

The synthesis of complex and modified oligonucleotides necessitates the use of orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule. nih.govencyclopedia.pub This is particularly crucial for the 2'-O-TBDMS group to ensure that its removal does not lead to the degradation of the RNA backbone or the loss of other modifications.

Sequential Removal of Phosphate (B84403) and Nucleobase Protecting Groups

A key aspect of modern RNA synthesis is the stepwise deprotection of the fully protected, support-bound oligonucleotide. nih.govkulturkaufhaus.de This typically involves a two-step process. The first step focuses on the removal of the base-labile protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. nih.govencyclopedia.pubkulturkaufhaus.de Mild basic conditions, such as a mixture of concentrated aqueous ammonia (B1221849) and ethanolic methylamine, are often employed to prevent premature loss of the 2'-O-TBDMS groups, which could lead to RNA degradation. kulturkaufhaus.de

Following the removal of the base and phosphate protecting groups, the second step specifically targets the cleavage of the 2'-O-TBDMS groups using a fluoride reagent like TEA·3HF. kulturkaufhaus.de This sequential approach ensures the integrity of the RNA chain and allows for the purification of the partially deprotected oligomer before the final, and most sensitive, desilylation step.

Compatibility with Diverse Oligonucleotide Modifications

The development of orthogonal deprotection strategies is also driven by the need to synthesize RNA molecules with a wide array of modifications. A robust deprotection method for the 2'-O-TBDMS group must be compatible with these modifications. Research has focused on creating strategies that allow for the selective deprotection of the 2'-hydroxyl group while leaving other functionalities intact.

One such strategy involves the use of two different 2'-O-protecting groups within the same oligonucleotide: a "permanent" group like 2'-O-thiomorpholine-carbothioate (TC) and a "temporary" group like 2'-O-TBDMS. nih.gov The TBDMS group can be selectively removed under specific conditions, allowing for site-specific functionalization of the exposed 2'-hydroxyl group while the rest of the oligonucleotide remains protected. nih.gov This approach highlights the versatility of the TBDMS group and its compatibility with complex synthetic schemes.

Post-Synthetic Purification and Analysis Techniques for Deprotected RNA

After the complete deprotection of the synthetic oligoribonucleotide, rigorous purification and analysis are essential to ensure the final product is of high purity and has the correct sequence and structure. nih.govkulturkaufhaus.de

Various high-performance liquid chromatography (HPLC) techniques are the methods of choice for both the purification and analysis of deprotected RNA. kulturkaufhaus.de Anion-exchange HPLC and reversed-phase HPLC are commonly used, either individually or in combination, to achieve the desired level of purity. kulturkaufhaus.de For instance, anion-exchange HPLC can effectively separate the full-length product from shorter failure sequences.

Desalting of the purified RNA is a critical final step to remove salts introduced during synthesis and deprotection. This can be achieved using size-exclusion chromatography or specialized cartridges like Glen-Pak cartridges.

The integrity and identity of the final RNA product are confirmed by analytical techniques such as electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF). nih.gov These methods provide precise molecular weight information, confirming the successful synthesis and deprotection of the target oligoribonucleotide.

| Technique | Purpose | Reference |

|---|---|---|

| Anion-Exchange HPLC | Purification (separation by charge) | kulturkaufhaus.de |

| Reversed-Phase HPLC | Purification and Analysis (separation by hydrophobicity) | nih.govkulturkaufhaus.de |

| Desalting (e.g., Glen-Pak) | Removal of salts | |

| ESI-MS / MALDI-TOF | Analysis (molecular weight determination) | nih.gov |

Advanced Methodologies and Chemical Derivatization Involving 2 O Tert Butyldimethylsilyluridine

On-Column and Postsynthetic 2'-Functionalization of RNA Oligonucleotides

A significant advancement in RNA chemistry involves the on-column and postsynthetic functionalization of oligonucleotides, a process greatly facilitated by the use of 2'-O-TBDMS-uridine. A universal strategy for this purpose employs two orthogonal 2'-O-protecting groups: the "temporary" 2'-O-tert-butyldimethylsilyl (TBDMS) group and a "permanent" group like 2'-O-thiomorpholine-carbothioate (TC). nih.govnih.govsemanticscholar.org This dual-protection scheme allows for the automated solid-phase synthesis of an RNA sequence, after which the TBDMS group can be selectively cleaved while the oligonucleotide remains attached to the solid support. nih.govsemanticscholar.org

This selective deprotection exposes a free 2'-hydroxyl group at a specific site within the RNA chain. This nucleophilic site is then available for a variety of on-column coupling reactions to introduce diverse functional groups. nih.govnih.govsemanticscholar.org For instance, the exposed 2'-OH can react with a modifying phosphoramidite (B1245037) to form a 2'-phosphodiester linkage or with other reagents to create 2'-O-carbamate derivatives. nih.gov This methodology provides a powerful tool to site-specifically introduce linkers, fluorescent dyes, nitroxide spin labels, and other reporter groups into RNA molecules for structural and functional studies. nih.gov

The general workflow for this on-column functionalization can be summarized in the following steps:

Automated solid-phase synthesis: Incorporation of ribonucleosides with both 2'-O-TBDMS and a permanent protecting group. nih.govsemanticscholar.org

Selective deprotection: Removal of the temporary 2'-O-TBDMS group using a fluoride-containing reagent. semanticscholar.org

On-column 2'-functionalization: Coupling of the desired functional moiety to the newly exposed 2'-hydroxyl group. nih.govsemanticscholar.org

Final deprotection and cleavage: Removal of all remaining protecting groups and cleavage of the modified oligonucleotide from the solid support. nih.gov

Incorporation into Chemically Modified Ribonucleic Acid Analogues

The use of 2'-O-TBDMS-uridine extends beyond simple functionalization to the synthesis of RNA analogues with modified backbone linkages and conformational properties. These modifications are crucial for enhancing the therapeutic potential and biological stability of RNA molecules.

Synthesis of Non-Bridging Phosphorothioate (B77711) and Phosphorodithioate (B1214789) Linkages

2'-O-TBDMS-uridine is a key precursor in the synthesis of oligonucleotides containing phosphorothioate (PS) and phosphorodithioate (PS2) linkages. These modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by sulfur, are known to confer nuclease resistance. The synthesis of RNA with site-specific PS2 linkages can be achieved through automated solid-phase synthesis using 5'-O-DMTr-2'-O-TBDMS-ribonucleoside 3'-N,N-dimethyl-S-(2,4-dichlorobenzyl) phosphorothioamidites. nih.gov These phosphorothioamidite monomers are incorporated into the growing oligonucleotide chain, followed by a sulfurization step to create the phosphorodithioate linkage. nih.gov While methods exist for synthesizing RNA with exclusively PS2 linkages, the use of these specialized monomers allows for the precise placement of single PS2 modifications within a standard phosphodiester backbone. nih.gov

Integration within Locked Nucleic Acid (LNA) and Other Conformationally Restricted Oligonucleotides

Locked Nucleic Acids (LNAs) are a class of modified oligonucleotides with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locked" conformation significantly increases the thermal stability and binding affinity of LNA-containing oligonucleotides towards complementary DNA and RNA strands. nih.gov While the synthesis of LNA monomers themselves involves creating this bicyclic structure, the incorporation of standard ribonucleosides like 2'-O-TBDMS-uridine alongside LNA monomers allows for the creation of chimeric LNA-RNA oligonucleotides. nih.gov

Furthermore, research into other conformationally constrained nucleotides has utilized 2'-O-TBDMS-protected precursors. For example, the synthesis of novel bicyclic ribonucleosides with a 2'-C-methyl substituent has been accomplished, and these have been incorporated into oligonucleotides to study their effects on duplex stability. nih.gov The development of such modified nucleotides often relies on synthetic routes that at some stage involve the protection of the 2'-hydroxyl group with a TBDMS group.

Site-Specific Isotope Labeling via 2'-O-Tert-butyldimethylsilyluridine Precursors

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of RNA. However, the complexity of RNA spectra often requires the use of isotope labeling to resolve signals and extract meaningful information. nih.gov 2'-O-TBDMS-uridine phosphoramidites, prepared from isotopically labeled uridine (B1682114), are instrumental in the chemical synthesis of RNA with site-specific labels. nih.govnih.gov

Both enzymatic and chemical synthesis methods can be used to produce isotopically labeled RNA. nih.govnih.gov While enzymatic methods using labeled ribonucleoside 5'-triphosphates (rNTPs) are common, solid-phase chemical synthesis with labeled phosphoramidites offers precise control over the placement of the isotopic label. nih.govnih.gov For instance, a [1',6-¹³C₂, 5-²H]-uridine phosphoramidite protected with a 2'-O-cyanoethoxymethyl (CEM) group has been synthesized, demonstrating the feasibility of creating atom-specifically labeled building blocks for RNA synthesis. nih.gov The general principle involves synthesizing the desired isotopically labeled nucleoside, protecting the 2'-hydroxyl with a TBDMS or other suitable group, and then converting it into a phosphoramidite for use in automated synthesis. nih.govnih.gov This allows for the introduction of ¹³C, ¹⁵N, and ²H isotopes at specific positions within an RNA molecule, which is crucial for advanced NMR studies.

Preparation of Chimeric Nucleic Acids (RNA/DNA Hybrids)

Chimeric nucleic acids, containing both RNA and DNA residues, are valuable tools in molecular biology and for therapeutic applications. The synthesis of these hybrids is readily achievable using standard phosphoramidite chemistry. In this process, both 2'-O-TBDMS-ribonucleoside phosphoramidites (for the RNA portions) and standard 2'-deoxynucleoside phosphoramidites (for the DNA portions) are used in the automated synthesizer. umich.edu The compatibility of the 2'-O-TBDMS protection strategy with the chemistry used for DNA synthesis allows for the seamless construction of these hybrid molecules. umich.edu The coupling conditions for both types of monomers are very similar, enabling the creation of RNA/DNA chimeras with defined sequences and compositions.

Academic Research Applications of 2 O Tert Butyldimethylsilyl Protected Rna

Facilitating Structural Biology Investigations of RNA Molecules

The chemical synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites has been instrumental in the field of structural biology, particularly for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ability to produce high-purity, sequence-defined RNA molecules is a prerequisite for obtaining the well-ordered crystals necessary for diffraction studies or for preparing the concentrated, homogenous samples required for NMR analysis.

The TBDMS protecting group is crucial for the solid-phase synthesis of RNA, a method that allows for the stepwise construction of RNA chains. springernature.comnih.gov This approach provides researchers with the quantities of specific RNA sequences needed for structural determination. For instance, the synthesis of RNA fragments of up to 40-50 nucleotides has become routine, which is sufficient for studying many functional RNA domains like ribozyme active sites and protein-binding motifs. researchgate.netdoudnalab.org

Key to the success of TBDMS in this application is its reliable and selective removal. springernature.comnih.gov Following the completion of the oligonucleotide chain assembly, the TBDMS groups are typically removed using a fluoride (B91410) reagent, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). springernature.comnih.gov The latter is often considered a more reliable alternative. nih.gov This deprotection step is critical, as incomplete removal can lead to heterogeneity in the sample, which is detrimental to crystallization and structural analysis. The development of optimized deprotection protocols has significantly improved the yield and quality of synthetic RNA for these demanding applications. researchgate.net

Furthermore, the use of 2'-O-TBDMS protected monomers allows for the site-specific incorporation of modified nucleotides or labels, which can be invaluable for phasing in X-ray crystallography or for specific resonance assignments in NMR. The compatibility of the TBDMS group with a variety of other protecting groups used for the nucleobases and the phosphate (B84403) backbone makes it a versatile tool in the synthesis of complex RNA molecules for structural studies. nih.gov

Design and Synthesis of Ribonucleic Acid Probes for Mechanistic Enzymology

The study of RNA-modifying enzymes and ribozymes relies heavily on the availability of precisely defined RNA substrates and probes. The chemical synthesis of RNA, enabled by 2'-O-TBDMS protection, provides a powerful tool for mechanistic enzymology. springernature.comnih.gov Researchers can synthesize RNA molecules with specific modifications, labels, or even non-natural nucleotides to probe enzyme-substrate interactions, reaction mechanisms, and catalytic contributions of specific functional groups. nih.gov

A key application is the synthesis of RNA substrates containing a single, specific modification. For example, to study the mechanism of a tRNA-modifying enzyme, a researcher might synthesize a tRNA fragment where a single uridine (B1682114) is replaced with a modified version. nih.gov By observing how the enzyme interacts with this altered substrate, detailed mechanistic insights can be gained. The TBDMS-based synthesis strategy allows for the precise placement of such modifications.

Moreover, the synthesis of RNA probes with reactive groups at the 2'-position has been made possible through strategies that combine TBDMS with other orthogonal protecting groups. nih.gov This allows for the selective deprotection of a single 2'-OH group on the solid support, followed by the introduction of a desired functional group. nih.gov Such an approach enables the creation of RNA probes with cross-linking agents, fluorescent tags, or other moieties to study the intricate details of enzymatic reactions.

The ability to generate RNA molecules with defined sequences and modifications has been crucial in dissecting the mechanisms of various RNA-based enzymes, including those involved in tRNA thiolation and other post-transcriptional modifications. nih.gov The insights gained from these studies are fundamental to our understanding of gene expression and regulation.

Methodological Advancements in Gene Silencing RNA (siRNA, miRNA) Synthesis

The discovery of RNA interference (RNAi) has led to a surge in demand for synthetic small interfering RNAs (siRNAs) and microRNAs (miRNAs) as tools for gene silencing and as potential therapeutics. researchgate.netsynbio-tech.com The chemical synthesis of these short RNA duplexes heavily relies on phosphoramidite (B1245037) chemistry, where the 2'-O-TBDMS protecting group plays a central role. researchgate.netresearchgate.net

The synthesis of siRNAs and miRNAs requires high efficiency in each coupling step to ensure that the final product, typically around 21 nucleotides in length, is of high purity. researchgate.net The use of 2'-O-TBDMS protected ribonucleoside phosphoramidites, in conjunction with activators like 5-ethylthio-1H-tetrazole, has enabled the rapid and efficient synthesis of these molecules. researchgate.net

Furthermore, chemical modifications are often introduced into siRNAs and miRNAs to enhance their stability, reduce off-target effects, and improve their delivery into cells. nih.govthno.org These modifications often involve the 2'-position of the ribose sugar. The TBDMS protection strategy is compatible with the introduction of many of these modifications, such as 2'-O-methyl or 2'-fluoro groups, which can be incorporated during the synthesis. thno.org

| Application Area | Key Contribution of 2'-O-TBDMS Protection | Representative Research Focus |

| Structural Biology | Enables synthesis of high-purity RNA for X-ray crystallography and NMR. nih.gov | Determination of ribozyme active site structures. |

| Mechanistic Enzymology | Allows for the synthesis of specifically modified RNA substrates and probes. springernature.comnih.gov | Probing the mechanism of tRNA-modifying enzymes. nih.gov |

| Gene Silencing (siRNA/miRNA) | Facilitates the efficient and scalable synthesis of short, often modified, RNA duplexes. researchgate.netresearchgate.netsynbio-tech.com | Development of stabilized and targeted siRNA for therapeutic use. nih.govthno.org |

| Aptamer Development | Underpins the chemical synthesis of diverse RNA libraries for SELEX. | Creation of RNA aptamers with high affinity and specificity for diagnostic and therapeutic targets. |

Creation of Nucleic Acid Aptamer Libraries for Research Purposes

Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. nih.gov The process of generating aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), begins with a large, random library of nucleic acid sequences. nih.gov

The chemical synthesis of RNA libraries for SELEX is made possible by the use of protected ribonucleoside phosphoramidites, with the 2'-O-TBDMS group being a standard choice for 2'-OH protection. glenresearch.comglenresearch.com During the synthesis of the randomized region of the RNA library, a mixture of the four 2'-O-TBDMS protected ribonucleoside phosphoramidites (A, U, G, and C) is used. This allows for the creation of a vast and diverse pool of RNA molecules, typically containing 10^14 to 10^15 different sequences. nih.gov

The stability of the TBDMS group is essential to withstand the multiple cycles of chemical reactions required to synthesize the library. Following synthesis, the deprotection of the TBDMS groups is a critical step to generate the functional RNA library for the SELEX process.

Furthermore, the versatility of the TBDMS-based synthesis allows for the incorporation of modified nucleotides into the RNA library. nih.gov These modifications, such as 2'-amino or 2'-fluoro groups, can enhance the stability of the resulting aptamers against nuclease degradation, a crucial property for their use in biological systems. By starting with a library containing these modifications, aptamers with improved properties can be selected. The ability to chemically synthesize large and diverse RNA libraries, including those with modifications, is a direct result of the robust and well-established 2'-O-TBDMS protection chemistry.

Q & A

Basic Research Questions

Q. What are the key structural features of 2'-O-TBDMS-uridine, and how do they influence its role in nucleoside analog synthesis?

- The compound (C₄₄H₄₉N₅O₇Si, MW 787.97) contains a tert-butyldimethylsilyl (TBDMS) group at the 2'-OH position of uridine, which enhances steric protection against nucleophilic attack and enzymatic degradation. This protection is critical for improving the stability of RNA intermediates during solid-phase synthesis . Its 5-methyl modification further increases resistance to metabolic breakdown, making it a foundational building block for antiviral drug development .

Q. What methodologies are commonly employed to synthesize 2'-O-TBDMS-uridine?

- Synthesis typically involves silylation of uridine using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. For example:

- Dissolve uridine in dry pyridine or DMF.

- Add TBDMS-Cl and a catalytic amount of imidazole.

- React at 25–50°C for 12–24 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Phosphoramidite derivatives (e.g., for RNA synthesis) are prepared by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane, with DIPEA as a base .

Q. How is the purity and identity of 2'-O-TBDMS-uridine validated in research settings?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column with UV detection (260 nm).

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺: 788.97).

- NMR : ¹H/¹³C NMR to verify silyl group integration (e.g., tert-butyl protons at δ 0.8–1.2 ppm) .

- Purity thresholds >98% are standard for oligonucleotide synthesis to prevent chain-termination errors.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) impact the efficiency of 2'-O-TBDMS protection in uridine derivatives?

- Optimization Strategies :

- Solvent : Anhydrous DMF or pyridine minimizes hydrolysis of TBDMS-Cl.

- Catalyst : Imidazole (1.2–2.0 eq) enhances silylation rates by scavenging HCl.

- Temperature : Elevated temperatures (40–50°C) reduce reaction time but risk desilylation if moisture is present.

- Yield : Typically 70–85%, with lower yields attributed to competing 3'-O-silylation or incomplete protection. Contradictory data on optimal conditions may arise from differences in starting material purity or moisture levels .

Q. What are the challenges in scaling up 2'-O-TBDMS-uridine synthesis for large-scale oligonucleotide production?

- Key Issues :

- Cost : TBDMS-Cl is expensive; alternatives like TMS-Cl are less stable.

- Purification : Silica gel chromatography is impractical for >10 g batches. Switch to recrystallization (e.g., ethyl acetate/hexane) or distillation.

- Byproducts : Residual silylating agents can deactivate phosphoramidites. Use scavengers (e.g., molecular sieves) during storage .

- Data Contradictions : Some protocols report higher yields with microwave-assisted silylation, but reproducibility varies due to inconsistent microwave field distribution .

Q. How does the TBDMS group influence the pharmacokinetics of 2'-O-TBDMS-uridine in antiviral studies?

- Stability Studies :

- In vitro : The TBDMS group reduces cleavage by ribonucleases (e.g., RNase A) by >90% compared to unmodified uridine.

- In vivo : Plasma half-life increases from <1 hour (unmodified) to ~4 hours in murine models, but hepatic metabolism via CYP450 enzymes remains a bottleneck.

Methodological Guidance for Troubleshooting

Q. How can researchers resolve low yields during 2'-O-TBDMS-uridine synthesis?

- Stepwise Analysis :

Moisture Control : Use freshly activated molecular sieves in reaction mixtures.

Stoichiometry : Ensure TBDMS-Cl is in excess (1.5–2.0 eq relative to uridine).

Reaction Monitoring : Use TLC (hexane:ethyl acetate 7:3, Rf ~0.5 for product) to track progress.

Byproduct Identification : LC-MS to detect 3'-O-TBDMS isomers, which require gradient optimization for separation .

Q. What strategies mitigate desilylation during oligonucleotide synthesis using 2'-O-TBDMS-uridine phosphoramidites?

- Preventive Measures :

- Activation : Use fresh 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile for amidite coupling.

- Oxidation : Replace standard I₂/H₂O with 0.02 M DDTT in pyridine/water to minimize acid exposure.

- Deprotection : Use anhydrous ammonia gas (instead of aqueous NH₃) during final cleavage to reduce β-elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.